

# A Comparative Analysis of TAK-611 and Gene Therapy for Metachromatic Leukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Metachromatic Leukodystrophy (MLD) is a rare, devastating lysosomal storage disorder characterized by a deficiency of the arylsulfatase A (ARSA) enzyme. This deficiency leads to the accumulation of sulfatides in the central and peripheral nervous systems, resulting in progressive demyelination and severe neurological decline. This guide provides an objective comparison of two distinct therapeutic strategies for MLD: TAK-611, an enzyme replacement therapy, and gene therapy, primarily focusing on the approved treatment Libmeldy® (atidarsagene autotemcel).

At a Glance: TAK-611 vs. Gene Therapy



| Feature                    | TAK-611 (Enzyme<br>Replacement Therapy)                                                                            | Gene Therapy (Libmeldy®)                                                                                                                                                          |
|----------------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Therapeutic Agent          | Recombinant human<br>arylsulfatase A (rhASA)[1][2]                                                                 | Autologous CD34+ hematopoietic stem cells transduced with a lentiviral vector carrying the ARSA gene[3][4]                                                                        |
| Mechanism of Action        | Direct delivery of the missing enzyme to the cerebrospinal fluid (CSF) to break down accumulated sulfatides.[1][5] | Genetically modified stem cells engraft in the bone marrow and produce daughter cells (including microglia in the CNS) that continuously secrete the functional ARSA enzyme.  [6] |
| Administration             | Intrathecal infusion every other week.[7]                                                                          | One-time intravenous infusion following myeloablative conditioning.[4][8]                                                                                                         |
| Clinical Development Stage | Phase 2 trial did not meet its<br>primary or secondary<br>objectives; program extension<br>under discussion.[9]    | Approved for clinical use in the European Union and the United States.                                                                                                            |

## **Mechanism of Action**

Metachromatic Leukodystrophy (MLD) Pathophysiology

MLD is an autosomal recessive disorder caused by mutations in the ARSA gene, leading to deficient ARSA enzyme activity.[10][11] This deficiency disrupts the catabolism of sulfatides, a major component of the myelin sheath.[12] The resulting accumulation of sulfatides is toxic to oligodendrocytes and Schwann cells, leading to demyelination in the central and peripheral nervous systems.[12]





Click to download full resolution via product page

Figure 1: Pathophysiology of Metachromatic Leukodystrophy.

#### TAK-611: Enzyme Replacement Therapy (ERT)

TAK-611 (formerly SHP611) is a recombinant human arylsulfatase A (rhASA) designed to replace the deficient enzyme in MLD patients.[1][2] Due to the blood-brain barrier, systemic administration of the enzyme is ineffective for treating the neurological manifestations of MLD. TAK-611 is therefore administered directly into the cerebrospinal fluid (CSF) via intrathecal injection.[5][7] This allows the recombinant enzyme to distribute within the CNS and degrade the accumulated sulfatides.



Click to download full resolution via product page

Figure 2: Mechanism of Action of TAK-611.

Libmeldy®: Gene Therapy



Libmeldy® is an autologous ex vivo gene therapy.[3] The patient's own hematopoietic stem cells (HSCs) are collected and genetically modified using a lentiviral vector to carry a functional copy of the ARSA gene.[4] Following myeloablative conditioning with busulfan to clear the existing bone marrow, the modified HSCs are infused back into the patient.[4][8] These corrected HSCs engraft in the bone marrow and differentiate into various hematopoietic lineages, including myeloid cells that can cross the blood-brain barrier and populate the CNS as microglia-like cells. These cells then serve as a continuous, endogenous source of the ARSA enzyme, which is secreted and taken up by surrounding cells, a process known as cross-correction.[6]

## **Clinical Efficacy**

#### **TAK-611**

A phase 1/2 clinical trial (NCT01510028) evaluated the safety and tolerability of intrathecally delivered TAK-611 in 24 children with MLD.[7] While the therapy was generally well-tolerated, the impact on motor function was limited. A subsequent phase 2 study did not meet its primary or secondary endpoints.[9]

| Endpoint                       | TAK-611 (100 mg cohorts) - Phase 1/2 Data[7]                                                                                                         |
|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| CSF Sulfatide Levels           | Mean levels fell to within the normal range.                                                                                                         |
| CSF Lysosulfatide Levels       | Mean levels fell to within the normal range.                                                                                                         |
| Gross Motor Function (GMFM-88) | A general decline in motor function was observed over time, with a tendency towards a less pronounced decline in patients receiving the 100 mg dose. |

#### Libmeldy® (Gene Therapy)

The efficacy of Libmeldy® has been demonstrated in clinical trials (NCT01560182, NCT03392987) and expanded access programs, leading to its regulatory approval.[13]



| Endpoint                                                       | Libmeldy® - Integrated Clinical Trial Data                                                                                                                                                                                                                               |
|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ARSA Activity in Peripheral Blood Mononuclear<br>Cells (PBMCs) | Reconstituted to normal or supranormal levels within 3-6 months post-treatment and sustained for up to 7 years.[14] A significant increase from pre-treatment values was a co-primary endpoint. [14]                                                                     |
| Gross Motor Function Measure (GMFM-88)                         | Statistically and clinically significant improvements compared to a natural history cohort at 2 years post-treatment.[14] For late-infantile MLD, the difference was 66 percentage points (p<0.0001), and for early-juvenile MLD, it was 42 percentage points (p=0.036). |
| Survival (Late-Infantile MLD)                                  | 100% survival with the longest follow-up of 8.7 years post-treatment, compared to 36.8% survival in an untreated natural history cohort.  [14]                                                                                                                           |
| Cognitive Function                                             | The vast majority of pre-symptomatically treated patients maintained cognitive performance within the normal range.[15]                                                                                                                                                  |

## **Safety Profile**

#### **TAK-611**

In the phase 1/2 study, intrathecal TAK-611 was generally well-tolerated.[7]

- Drug-Related Serious Adverse Events (SAEs): None reported.[7]
- Device/Procedure-Related SAEs: 25% of patients experienced an SAE related to the intrathecal device or drug delivery method.[7]

Libmeldy® (Gene Therapy)

The safety profile of Libmeldy® is consistent with myeloablative conditioning and hematopoietic stem cell transplantation.



- Adverse Reactions Attributed to Libmeldy®: The most common is the development of anti-ARSA antibodies, which have generally been transient and have not impacted clinical outcomes.[8]
- Adverse Reactions Related to Conditioning: Very common events include febrile neutropenia, stomatitis, and veno-occlusive liver disease.[8]
- Theoretical Risks: There is a theoretical risk of insertional oncogenesis, though no cases have been reported in patients treated with Libmeldy®.[14] Patients are monitored long-term.
   [14]

## **Experimental Protocols**

TAK-611 Phase 1/2 Clinical Trial (NCT01510028) Methodology

This was a multicenter, open-label, dose-escalation study in 24 children with MLD who had symptom onset at  $\leq$  30 months of age.[7]

- Patient Population: 24 children with MLD.[7]
- Dosing Cohorts: Patients were enrolled in four cohorts receiving 10, 30, or 100 mg of TAK-611, or 100 mg of a revised formulation, administered every other week for 38 weeks.[7]
- Administration: Intrathecal delivery via a surgically implanted device.[1]
- Primary Endpoint: Safety and tolerability.[7]
- Secondary Endpoints: Changes in CSF sulfatide and lysosulfatide levels, and motor function as assessed by the Gross Motor Function Measure-88 (GMFM-88) total score.
- Sample Collection: CSF samples were collected to measure sulfatide and lysosulfatide levels.[7]

Libmeldy® Gene Therapy Experimental Workflow

The administration of Libmeldy® is a multi-step process performed at qualified treatment centers.[16]





Click to download full resolution via product page

Figure 3: Experimental Workflow for Libmeldy® Gene Therapy.



- Hematopoietic Stem Cell (HSC) Collection: The patient's own HSCs are collected from their peripheral blood after mobilization with granulocyte-colony stimulating factor (G-CSF), with or without plerixafor, via an apheresis procedure.[8] A minimum of 8 x 10^6 CD34+ cells/kg is required for manufacturing.[8]
- Ex Vivo Transduction: The collected CD34+ cells are treated with a lentiviral vector that inserts a functional copy of the human ARSA gene into the cells' DNA.[3][4]
- Myeloablative Conditioning: Prior to infusion of the modified cells, the patient undergoes a conditioning regimen with busulfan to eliminate the existing hematopoietic stem cells in the bone marrow, creating space for the new, genetically corrected cells to engraft.[4][8]
- Infusion: Libmeldy® is administered as a one-time intravenous infusion.[8] The minimum recommended dose is 3 x 10^6 CD34+ cells/kg of body weight.[8]
- Engraftment and Follow-up: Following infusion, the genetically modified HSCs migrate to the bone marrow, engraft, and begin to produce new blood cells that express the functional ARSA enzyme. Patients are monitored for hematopoietic recovery and long-term safety and efficacy.[8][14]

## Conclusion

TAK-611 and gene therapy represent two fundamentally different approaches to treating MLD. TAK-611, as an enzyme replacement therapy, offers a direct but repetitive method of delivering the missing enzyme to the CNS. While it has shown the ability to reduce CSF biomarkers, its clinical efficacy in halting motor function decline has not been established in later-phase trials. [7][9]

In contrast, gene therapy with Libmeldy® provides a one-time, potentially curative treatment by creating a permanent, endogenous source of the ARSA enzyme. Clinical data has demonstrated significant and sustained benefits in preserving motor and cognitive function, particularly in pre-symptomatic patients, and has shown a survival benefit.[14][15] The treatment process is complex, involving myeloablative conditioning with its own associated risks. However, for eligible patients, gene therapy currently stands as the only approved treatment that addresses the underlying genetic cause of MLD and offers the potential for long-term disease modification.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic Modeling of Intrathecally Administered Recombinant Human Arylsulfatase A (TAK-611) in Children With Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Libmeldy | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Pharmacokinetic Modeling of Intrathecally Administered Recombinant Human Arylsulfatase A (TAK-611) in Children With Metachromatic Leukodystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Safety of intrathecal delivery of recombinant human arylsulfatase A in children with metachromatic leukodystrophy: Results from a phase 1/2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. libmeldy.eu [libmeldy.eu]
- 9. Clinical trial update from Takeda | MLD Support Association UK [mldsupportuk.org.uk]
- 10. ulf.org [ulf.org]
- 11. leukonet.org.au [leukonet.org.au]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. icer.org [icer.org]
- 14. libmeldy.eu [libmeldy.eu]
- 15. aifa.gov.it [aifa.gov.it]
- 16. libmeldy.eu [libmeldy.eu]
- To cite this document: BenchChem. [A Comparative Analysis of TAK-611 and Gene Therapy for Metachromatic Leukodystrophy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b012495#comparison-of-tak-611-with-gene-therapy-approaches-for-mld]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com